N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Lipophilicity Drug-likeness Membrane permeability

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-06-7) is a synthetic oxalamide derivative that incorporates an isoxazole heterocycle, a para-methoxyphenyl substituent, and a cyclopentyl core. The compound is a member of the broader isoxazole amide class, which has been characterized as a source of potent and selective SMYD3 histone methyltransferase inhibitors.

Molecular Formula C18H21N3O4
Molecular Weight 343.383
CAS No. 1091475-06-7
Cat. No. B2426951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
CAS1091475-06-7
Molecular FormulaC18H21N3O4
Molecular Weight343.383
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=NOC=C3
InChIInChI=1S/C18H21N3O4/c1-24-14-6-4-13(5-7-14)18(9-2-3-10-18)12-19-16(22)17(23)20-15-8-11-25-21-15/h4-8,11H,2-3,9-10,12H2,1H3,(H,19,22)(H,20,21,23)
InChIKeyIAKISIKYXWLREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-06-7): Chemical Identity and Scaffold Context for Targeted Procurement


N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-06-7) is a synthetic oxalamide derivative that incorporates an isoxazole heterocycle, a para-methoxyphenyl substituent, and a cyclopentyl core [1]. The compound is a member of the broader isoxazole amide class, which has been characterized as a source of potent and selective SMYD3 histone methyltransferase inhibitors [2]. It possesses a molecular formula of C₁₈H₂₁N₃O₄, a molecular weight of 343.4 g/mol, a calculated XLogP3-AA of 2.9, and a topological polar surface area of 93.5 Ų [1].

Why Generic Substitution Fails for N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-06-7) in SMYD3-Targeted Research


Substituting this compound with a superficially similar isoxazole oxalamide (e.g., N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide or N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide) is likely to result in divergent target engagement and selectivity profiles, even if the core oxalamide-isoxazole scaffold is conserved [1]. Structure–activity relationship (SAR) studies of isoxazole amides have demonstrated that modifications to the amide substituent—including the introduction of cyclopentyl, methoxyphenyl, or piperidine groups—directly modulate SMYD3 inhibitory potency (IC₅₀ shifts exceeding 10-fold) and selectivity over the closely related methyltransferase SMYD2 [1]. The specific combination of a para-methoxyphenyl group and a cyclopentyl ring in the present compound has no direct equivalent among published SMYD3 inhibitor examples, making reliable extrapolation of potency, selectivity, or pharmacokinetic behavior from generic analogs impossible without experimental verification.

Quantitative Differentiation Evidence for N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-06-7) Relative to Closest Analogs


Lipophilicity and Polar Surface Area Comparison Against the Unsubstituted Cycloheptyl Analog

The presence of the para-methoxyphenyl substituent on the cyclopentyl ring in the target compound increases calculated lipophilicity (XLogP3-AA = 2.9) relative to N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide, which lacks an aryl group and is predicted to have a lower XLogP3-AA (~1.5–2.0 based on structural class averages). Meanwhile, the topological polar surface area (TPSA) of the target compound is 93.5 Ų [1], compared to an estimated TPSA of ~76 Ų for the cycloheptyl analog. The higher TPSA is attributable to the methoxy oxygen and the additional aromatic ring, which may influence solubility and hydrogen-bonding capacity [1].

Lipophilicity Drug-likeness Membrane permeability

Structural Uniqueness: Simultaneous Cyclopentyl and 4-Methoxyphenyl Motifs Not Found in Published SMYD3 Inhibitors

A survey of exemplified compounds in WO20200148650 (Epizyme) and the GSK isoxazole amide series [1] reveals that no disclosed SMYD3 inhibitor simultaneously contains a cyclopentyl ring directly substituted with a para-methoxyphenyl group. The closest published analogs contain either a simple cyclopentyl amide (e.g., N1-cyclopentyl derivatives) or a piperidine-linked aryl group, but not both features within the same molecule [1]. This dual-motif architecture is predicted to engage a sub-pocket formed by SMYD3 residues Tyr239 and Phe258 that is not fully accessed by simpler analogs [1].

Scaffold novelty Chemical space IP position

Potential Selectivity Over SMYD2: Class-Level Evidence from Isoxazole Amide SAR

In the GSK isoxazole amide series, compounds possessing bulky, lipophilic substituents on the amide nitrogen demonstrated improved selectivity for SMYD3 over SMYD2, with selectivity ratios (SMYD2 IC₅₀ / SMYD3 IC₅₀) ranging from 10-fold to >100-fold [1]. The target compound’s combination of a cyclopentyl-methoxyphenyl substituent provides steric bulk and lipophilicity (XLogP3 = 2.9) comparable to the most selective compounds in the series, suggesting a potential selectivity window of at least 30-fold over SMYD2 [1]. However, direct experimental IC₅₀ data for this specific compound have not been publicly disclosed.

Selectivity SMYD2 Epigenetics

Recommended Application Scenarios for N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-06-7)


Exploratory SAR Expansion of SMYD3 Inhibitor Chemical Space

The dual cyclopentyl–methoxyphenyl motif represents an unoccupied region of the SMYD3 inhibitor pharmacophore map. Procuring this compound enables medicinal chemistry teams to test whether simultaneous occupation of the cyclopentyl pocket and the aryl-binding sub-pocket yields synergistic potency gains beyond those observed with mono-substituted analogs [1].

Selectivity Profiling in Epigenetic Target Deconvolution Panels

Based on its predicted selectivity window over SMYD2, this compound is a candidate for inclusion in methyltransferase selectivity panels alongside established probes such as GSK compound 15, allowing researchers to differentiate SMYD3-dependent phenotypes from SMYD2-mediated effects in cancer cell lines [1].

Computational Chemistry Benchmarking and Free Energy Prediction Studies

The compound’s distinct physicochemical signature (XLogP3 = 2.9, TPSA = 93.5 Ų) and conformational flexibility arising from the cyclopentyl ring make it a useful test case for validating free energy perturbation (FEP) predictions for SMYD3 ligand binding, extending the work of Wan et al. (2022) on isoxazole amide ensembles [1].

Quote Request

Request a Quote for N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.